5-Bromo-2-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-methoxypyridine involves several chemical reactions and processes. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a closely related compound, showcasing the typical processes involved in synthesizing brominated pyridine derivatives. These processes often involve reactions of various precursors under controlled conditions to introduce the bromo and methoxy groups into the pyridine ring, achieving high yields and regioselectivity (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxypyridine is characterized by the presence of a bromo atom and a methoxy group attached to a pyridine ring. This structural configuration influences its reactivity and interactions. For instance, X-ray crystallography studies on similar brominated and methoxylated compounds provide insights into the arrangement of atoms and the impact of substituents on the overall molecular geometry.
Chemical Reactions and Properties
5-Bromo-2-methoxypyridine participates in various chemical reactions, leveraging its bromo and methoxy functional groups. It serves as a precursor or intermediate in the synthesis of more complex molecules. The bromo group, in particular, makes it a suitable candidate for nucleophilic substitution reactions, allowing the introduction of various functional groups. For instance, Gray, Konopski, and Langlois (1994) demonstrated the selective bromination of 2-methoxy-6-methylpyridine, leading to 5-bromo-2-methoxypyridine derivatives, highlighting the compound's versatility in synthetic chemistry (Gray, Konopski, & Langlois, 1994).
Scientific Research Applications
Synthesis of Antagonists : It is used in synthesizing potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Intramolecular Radical Reactions : The compound is involved in studying intramolecular radical reactions of 2′,3′-didehydro-2′,3′-dideoxyuridine derivatives (Hisa et al., 1996).
Tautomeric Structures Research : It helps in investigating the tautomeric structures of hydroxypyridines (Kolder & Hertog, 2010).
Regioselective Introduction of Electrophiles : The compound allows for the regioselective introduction of various electrophiles in research applications (Gray, Konopski, & Langlois, 1994).
Synthesis of Imidazo[1,5-a]azines : It is used in the synthesis of these compounds, which are active in Sonogashira cross-coupling and direct arylation reactions (Pelletier & Charette, 2013).
Synthesis of Pyridine Nucleosides : It is useful in synthesizing related pyridine nucleosides, such as 5-fluorouracil (Nesnow & Heidelberger, 1973).
Bicyclic δ-Lactams Synthesis : The compound is used in synthesizing 5-functionalized 2-methoxypyridines and their transformation to bicyclic δ-lactams (Sośnicki, 2009).
Preparation of Metal-Complexing Molecular Rods : It is useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Model Compound for Proof of Structure : The compound is used as a model for proof of structure in research (Nesnow & Heidelberger, 1975).
Potential Anticancer Agent : It shows potential as an anticancer agent, particularly against Cisplatin-resistant ovarian cancer cell lines (Gallati et al., 2020).
Antiproliferative Effects : The compound exhibits antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).
Cell Turnover Kinetics : 5-Bromo-2′-deoxyuridine, a related compound, is used to measure cell turnover kinetics in vivo (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
2,3-Pyridyne Precursor : It acts as a practical 2,3-pyridyne precursor reacting regioselectively with 2-methoxyfuran and 2-methylfuran (Walters, Carter, & Banerjee, 1992).
Antiviral Activity : Derivatives show antiviral activity against DNA viruses like herpes simplex virus type 1 and 2, but not against retrovirus replication in cell culture (Hocková et al., 2003).
Toxicity Study : 5-bromo-2-nitropyridine, a related compound, is found to be toxic and can cause methemoglobinemia and delayed encephalopathy (Shi et al., 2022).
Large-Scale Synthesis : The synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetates provides a route for large-scale production and access to other heterocyclic analogues (Morgentin et al., 2009).
In Vivo Metabolism Study : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats involves two pathways, leading to different metabolites (Kanamori et al., 2002).
Synthesis of Amino Ethoxypyridine : 2-Amino-5-ethoxypyridine can be prepared from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine (Hertog, Jouwersma, Van Der Wal, & Willebrands-Schogt, 2010).
Photodynamic Therapy : Phthalocyanine 3, a compound with potential in photodynamic therapy, exhibits good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Safety And Hazards
5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .
properties
IUPAC Name |
5-bromo-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADICJHFELMBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370559 | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine | |
CAS RN |
13472-85-0 | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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